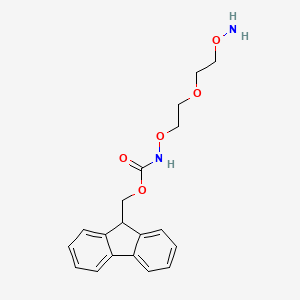
Fmoc-aminooxy-PEG2-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-aminooxy-PEG2-NH2: is a versatile compound widely used in the field of chemical synthesis, particularly in the development of antibody-drug conjugates (ADCs). This compound features a fluorenylmethyloxycarbonyl (Fmoc) group, an aminooxy group, and a polyethylene glycol (PEG) spacer, which together provide unique chemical properties and functionalities.
Synthetic Routes and Reaction Conditions:
Fmoc Protection: The Fmoc group is typically introduced through the reaction of an amine with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as triethylamine (TEA).
PEGylation: The PEG spacer is attached to the Fmoc-protected amine using standard PEGylation techniques, often involving the use of PEG derivatives with reactive end groups.
Aminooxy Introduction: The aminooxy group is introduced through the reaction of the PEGylated amine with an aminooxy reagent, such as O-alkylhydroxylamine, under mild conditions.
Industrial Production Methods: Industrial-scale production of this compound involves large-scale synthesis using automated peptide synthesizers and reactors designed for high-throughput chemical synthesis. The process is optimized for efficiency, yield, and purity, ensuring the compound meets stringent quality standards for research and pharmaceutical applications.
Types of Reactions:
Oxidation: The aminooxy group can undergo oxidation reactions to form oximes, which are useful intermediates in various synthetic pathways.
Reduction: The Fmoc-protected amine can be reduced to form the corresponding amine, which can then be further modified or used in subsequent reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or other mild oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various nucleophiles and electrophiles, depending on the desired substitution reaction.
Major Products Formed:
Oximes: Formed through the oxidation of the aminooxy group.
Amines: Resulting from the reduction of the Fmoc-protected amine.
Functionalized PEG Derivatives: Resulting from substitution reactions involving the PEG spacer.
Scientific Research Applications
Chemistry: Fmoc-aminooxy-PEG2-NH2 is extensively used in peptide synthesis and modification, serving as a linker to attach peptides to various substrates or biomolecules. Biology: The compound is employed in the development of ADCs, where it facilitates the conjugation of therapeutic drugs to antibodies, enhancing targeted drug delivery. Medicine: ADCs utilizing this compound are explored for cancer therapy, as they allow for precise delivery of cytotoxic drugs to tumor cells while minimizing systemic toxicity. Industry: The compound is used in the production of diagnostic reagents and research tools, contributing to advancements in biomedical research and pharmaceutical development.
Mechanism of Action
Mechanism of Action: The compound exerts its effects primarily through its role as a linker in ADCs. The Fmoc group provides stability and protection during synthesis, while the PEG spacer enhances solubility and biocompatibility. The aminooxy group facilitates the attachment of the drug to the antibody, ensuring efficient drug delivery to target cells.
Molecular Targets and Pathways Involved: The primary molecular target is the antibody, which binds to specific antigens on the surface of cancer cells. The drug conjugated to the antibody is then internalized and released within the cancer cell, leading to cell death.
Comparison with Similar Compounds
DBCO-PEG4-alkyne: Another ADC linker with a different reactive group.
Mal-PEG4-VA: A maleimide-functionalized PEG linker used in peptide conjugation.
BCN-PEG3-oxyamine: A biotinylated PEG linker for bioconjugation applications.
Uniqueness: Fmoc-aminooxy-PEG2-NH2 stands out due to its combination of Fmoc protection, aminooxy functionality, and PEG spacer, which provides a balance of stability, reactivity, and biocompatibility not found in other linkers.
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[2-(2-aminooxyethoxy)ethoxy]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5/c20-25-11-9-23-10-12-26-21-19(22)24-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-13,20H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJENKAHPGFOITB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NOCCOCCON |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
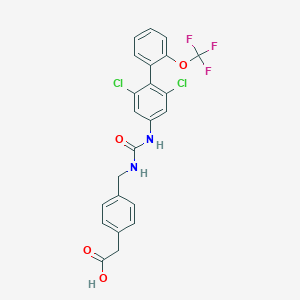

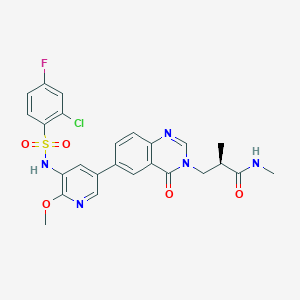
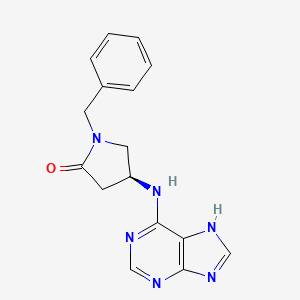
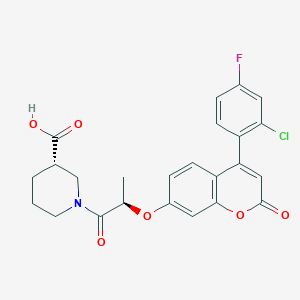
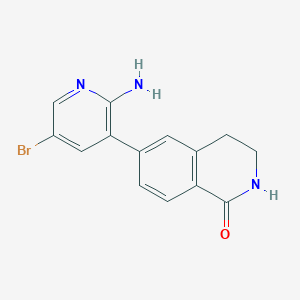
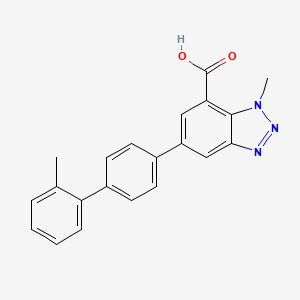
![5-(3,5-dimethyltriazol-4-yl)-12-methyl-8-[(S)-oxan-4-yl(phenyl)methyl]-3,8,12,13-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,10,13,15-heptaene](/img/structure/B8144571.png)
![N-[2-[2-(dimethylamino)ethyl]-6-(2-hydroxypropan-2-yl)indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B8144576.png)
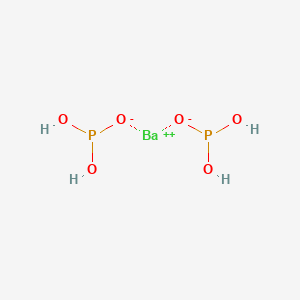
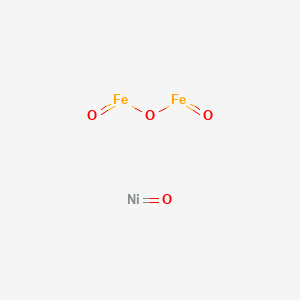
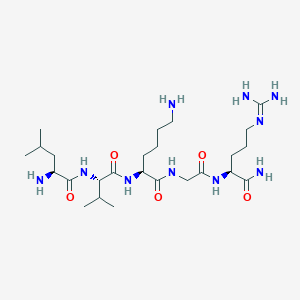
![3-(3-(9H-Carbazol-9-yl)phenyl)benzofuro[2,3-b]pyridine](/img/structure/B8144620.png)

